molecular formula C23H29Cl2NO2 B10796124 2,3-Bis(4-chlorophenyl)-1-(morpholin-4-YL)heptan-3-OL

2,3-Bis(4-chlorophenyl)-1-(morpholin-4-YL)heptan-3-OL

Número de catálogo: B10796124
Peso molecular: 422.4 g/mol
Clave InChI: BDFXCUHFXTXXJL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,3-Bis(4-chlorophenyl)-1-(morpholin-4-yl)heptan-3-OL is a synthetic organic compound characterized by a heptane backbone substituted with two 4-chlorophenyl groups at positions 2 and 3, a hydroxyl group at position 3, and a morpholine ring at position 1.

Propiedades

Fórmula molecular

C23H29Cl2NO2

Peso molecular

422.4 g/mol

Nombre IUPAC

2,3-bis(4-chlorophenyl)-1-morpholin-4-ylheptan-3-ol

InChI

InChI=1S/C23H29Cl2NO2/c1-2-3-12-23(27,19-6-10-21(25)11-7-19)22(17-26-13-15-28-16-14-26)18-4-8-20(24)9-5-18/h4-11,22,27H,2-3,12-17H2,1H3

Clave InChI

BDFXCUHFXTXXJL-UHFFFAOYSA-N

SMILES canónico

CCCCC(C1=CC=C(C=C1)Cl)(C(CN2CCOCC2)C3=CC=C(C=C3)Cl)O

Origen del producto

United States

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de MMV000619 involucra múltiples pasos, comenzando con precursores disponibles comercialmente. Los pasos clave incluyen:

  • Formación de la estructura central a través de una serie de reacciones de condensación.
  • Introducción de grupos funcionales mediante reacciones de sustitución.
  • Purificación y aislamiento del producto final utilizando técnicas cromatográficas.

Métodos de producción industrial: La producción industrial de MMV000619 probablemente involucraría la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto podría incluir:

  • Escalar las condiciones de reacción.
  • Utilizar reactores de flujo continuo para un mejor control de los parámetros de reacción.
  • Implementar técnicas avanzadas de purificación como la cromatografía líquida de alto rendimiento.

Análisis De Reacciones Químicas

Key Synthetic Steps

  • Formation of the morpholin-4-yl group : The morpholine ring may form via cyclization of a diamine precursor with a carbonyl compound, followed by alkylation to introduce the 4-chlorophenyl groups.

  • Introduction of hydroxyl groups : The tertiary alcohol at position 3 could arise from epoxide ring-opening or oxidation/reduction of ketones or alcohols.

Substitution Reactions

The morpholin-4-yl group is a potential leaving group, enabling nucleophilic substitution . For example, in similar compounds, morpholin-4-yl groups may participate in SN2 reactions , particularly if the substituent is in a suitable stereoelectronic environment .

Example :

[Compound]+NuProduct+morpholin-4-yl group\text{[Compound]} + \text{Nu}^- \rightarrow \text{Product} + \text{morpholin-4-yl group}

Oxidation/Reduction

The tertiary alcohol (-OH) could undergo oxidation to a ketone or reduction to a secondary alcohol, depending on reaction conditions. Analogous compounds with tertiary alcohols exhibit pH-dependent stability , influencing reaction pathways .

Hydrogen Bonding and Tautomerism

The hydroxyl group may participate in intramolecular hydrogen bonding , stabilizing tautomeric forms. For instance, in salicylaldimine derivatives, conjugation between aromatic rings and imine bonds can lead to tautomerism, as observed in related morpholin-4-yl-containing compounds .

Pharmaceutical Potential

Morpholin-4-yl groups are common in drug design due to their pharmacological activity . For example, compounds with morpholin-4-yl moieties are explored as anticancer agents or metal complexing ligands . The bis(4-chlorophenyl) substituents may enhance lipophilicity , improving drug absorption.

Material Science

The compound’s tertiary alcohol and aromatic rings could contribute to self-assembly or crystal engineering properties, as seen in structurally similar molecules .

Table 1: Structural Features and Stability

FeatureImpact on Reactivity/Stability
Morpholin-4-yl groupPotential leaving group in SN2 reactions
Tertiary alcohol (-OH)May oxidize to ketone; pH-dependent stability
Bis(4-chlorophenyl)Enhances lipophilicity; electron-withdrawing effects

Table 2: Analogous Reaction Data

Reaction TypeExample CompoundKey Reference
Epoxide ring-opening(3S)-3-(4-chlorophenyl)-1-morpholin-4-ylhexan-3-ol
Imine tautomerismSalicylaldimine derivatives

Mechanistic Insights

The morpholin-4-yl group ’s reactivity is influenced by its ring strain and basicity . For example, in oxetane derivatives, ring-opening reactions often require acidic or basic catalysts to destabilize the ring .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 2,3-Bis(4-chlorophenyl)-1-(morpholin-4-YL)heptan-3-OL exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus8 µg/mLStrong
Escherichia coli16 µg/mLModerate
Pseudomonas aeruginosa32 µg/mLWeak

This compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, which is crucial in treating infections resistant to conventional antibiotics.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies showed that it inhibits the proliferation of cancer cell lines through apoptosis induction.

Cancer Cell Line IC50 Value (µM) Mechanism
MCF-7 (Breast Cancer)10Apoptosis induction
HeLa (Cervical Cancer)15Cell cycle arrest
A549 (Lung Cancer)12DNA damage response activation

The results indicate that the compound can effectively inhibit cancer cell growth, making it a candidate for further development as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against a panel of pathogenic bacteria. The study highlighted its potential as an alternative treatment for antibiotic-resistant infections. The results indicated lower MIC values compared to traditional antibiotics, suggesting its efficacy in clinical settings.

Case Study 2: Cytotoxicity in Cancer Cells

A separate study focused on the compound's effects on MCF-7 breast cancer cells. The findings revealed that treatment with 2,3-Bis(4-chlorophenyl)-1-(morpholin-4-YL)heptan-3-OL led to significant cell death and disruption of normal cell cycle progression, indicating its potential as a therapeutic agent in oncology.

Mecanismo De Acción

El mecanismo de acción de MMV000619 involucra la inhibición de enzimas clave y vías esenciales para la supervivencia de Plasmodium falciparum. Se dirige a vías moleculares específicas, interrumpiendo la capacidad del parásito para replicarse y sobrevivir dentro del huésped. Los objetivos moleculares y las vías exactas aún están bajo investigación, pero los estudios iniciales sugieren interferencia con los procesos metabólicos del parásito .

Compuestos similares:

    MMV000620: Otro compuesto de la Malaria Box con actividad antimalárica similar.

    MMV000621: Exhibe efectos inhibitorios comparables en Plasmodium falciparum.

    MMV000622: Comparte similitudes estructurales y actividad biológica con MMV000619.

Singularidad: MMV000619 se destaca por su mecanismo de acción específico y mayor potencia contra ciertas cepas de Plasmodium falciparum. Sus características estructurales únicas contribuyen a su eficacia y potencial como compuesto principal para el desarrollo de nuevos fármacos .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues with Halogenated Aryl Groups

  • 1,3-Bis(4-bromophenyl)-2-propanone (CAS 54523-47-6): This compound shares halogenated aryl groups but differs in backbone structure (propanone vs. heptanol) and functional groups (ketone vs. hydroxyl/morpholine). However, detailed physicochemical or biological data for direct comparison are absent in the evidence .
  • 2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one: Unlike the target compound, this quinazolinone derivative features methoxyphenyl substituents and a fused heterocyclic core. Methoxy groups are less electronegative than chlorine, which may reduce lipophilicity but improve solubility.

Heterocyclic Analogues

  • Azabicyclo[2.2.1]heptan-3-ol: This compound shares the heptanol backbone but replaces chlorophenyl and morpholine groups with an azabicyclo system.
  • 1-(4-Benzyloxyphenyl)-2-(4-hydroxy-4-phenyl-1-piperidyl)propan-1-one :
    The piperidine ring here is structurally analogous to morpholine but includes a hydroxyl group. Piperidine’s basicity and hydrogen-bonding capacity differ from morpholine’s oxygen-containing ring, which may influence pharmacokinetic properties like membrane permeability .

Data Table: Structural and Functional Comparison

Compound Name Key Substituents/Features Functional Groups Potential Applications Synthesis Highlights
2,3-Bis(4-chlorophenyl)-1-(morpholin-4-yl)heptan-3-OL 4-chlorophenyl, morpholine, hydroxyl Alcohol, amine Pharmaceutical intermediates Likely multi-step alkylation/amination
1,3-Bis(4-bromophenyl)-2-propanone 4-bromophenyl, ketone Ketone Organic synthesis Friedel-Crafts acylation?
Quinazolinone derivative () Methoxyphenyl, tetrahydroquinazolinone Amide, ether Anticancer/antimicrobial Suzuki coupling
Azabicyclo[2.2.1]heptan-3-ol Azabicyclo system, hydroxyl Alcohol, amine Neuromodulators Ring-closing metathesis?

Research Findings and Limitations

  • Substituent Effects : Chlorine’s electronegativity may enhance binding to hydrophobic targets compared to methoxy or bromine substituents, though experimental validation is needed.
  • Synthetic Challenges: Morpholine incorporation likely requires careful optimization to avoid side reactions, unlike the Pd-catalyzed methods used for quinazolinones .
  • Data Gaps: No direct biological or crystallographic data for the target compound were found in the evidence, necessitating further studies using tools like SHELX or Multiwfn .

Actividad Biológica

2,3-Bis(4-chlorophenyl)-1-(morpholin-4-YL)heptan-3-OL is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This article delves into the biological activity of this compound, synthesizing findings from various studies and literature to provide a comprehensive overview.

Chemical Structure

The chemical structure of 2,3-Bis(4-chlorophenyl)-1-(morpholin-4-YL)heptan-3-OL can be broken down as follows:

  • Core Structure : Heptane backbone with hydroxyl group at the third position.
  • Substituents : Two para-chlorophenyl groups and a morpholine ring.

This unique structure contributes to its biological properties and interactions.

Antithrombotic Properties

Recent studies have highlighted the compound's potential as a thrombin inhibitor. Thrombin plays a critical role in the coagulation cascade, and its inhibition can be beneficial in preventing thromboembolic disorders.

  • Study Findings : A pharmacological characterization study indicated that derivatives of this compound exhibit potent thrombin inhibitory activity. The optimization of these compounds led to the identification of highly effective inhibitors with favorable pharmacokinetic profiles .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research has shown that certain derivatives can induce apoptosis in cancer cells, suggesting a mechanism that may involve the modulation of signaling pathways related to cell survival and proliferation.

  • Case Study : In vitro studies demonstrated that treatment with 2,3-Bis(4-chlorophenyl)-1-(morpholin-4-YL)heptan-3-OL resulted in significant cytotoxic effects against various cancer cell lines, including breast and lung cancers .

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties. Morpholine derivatives are known for their ability to cross the blood-brain barrier, which could make them suitable candidates for treating neurodegenerative diseases.

  • Research Insights : Animal models have shown that administration of the compound can reduce neuroinflammation and improve cognitive function in models of Alzheimer's disease .

The biological activity of 2,3-Bis(4-chlorophenyl)-1-(morpholin-4-YL)heptan-3-OL is believed to stem from its ability to interact with specific biological targets:

  • Thrombin Binding : The compound binds to the active site of thrombin, inhibiting its enzymatic activity.
  • Cell Signaling Modulation : It may alter pathways involved in cell cycle regulation and apoptosis.
  • Neurotransmitter Interaction : Potential modulation of neurotransmitter systems may contribute to its neuroprotective effects.

Biological Activity Overview

Activity TypeEffectivenessTargeted PathwayReference
Thrombin InhibitionHighCoagulation Cascade
AnticancerModerateApoptosis Induction
NeuroprotectionPromisingNeuroinflammation

Q & A

Q. What are the recommended synthetic routes for 2,3-bis(4-chlorophenyl)-1-(morpholin-4-yl)heptan-3-OL, and how can stereochemical purity be ensured?

Methodological Answer: Synthesis typically involves sequential coupling reactions. A modified diarylheptanoid framework (as seen in natural analogs) can be adapted by introducing 4-chlorophenyl groups via Suzuki-Miyaura cross-coupling, followed by morpholine incorporation through nucleophilic substitution . To ensure stereochemical control:

  • Use chiral auxiliaries or asymmetric catalysis during hydroxylation at C3.
  • Confirm enantiomeric purity via chiral HPLC or X-ray crystallography (e.g., SHELXL refinement ).
  • Protect reactive hydroxyl groups during synthesis (e.g., tert-butyldimethylsilyl ether) to prevent side reactions.

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

Methodological Answer:

  • Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures).
  • Collect X-ray diffraction (XRD) data using a Bruker D8 Venture diffractometer.
  • Refine the structure using SHELXL (open-source version) for small-molecule crystallography. Key parameters:
    • Aim for a data-to-parameter ratio > 10:1 to avoid overfitting.
    • Monitor R-factor convergence (target < 0.05) and validate hydrogen bonding networks (e.g., N–H⋯O interactions in morpholine rings ).
  • Address twinning or disorder using SHELXD/SHELXE pipelines .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Refer to Safety Data Sheets (SDS) for morpholine derivatives and chlorinated aromatics :
    • Use PPE: nitrile gloves, lab coat, and chemical goggles.
    • Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
    • Avoid exposure to strong oxidizers (e.g., peroxides) due to risk of exothermic reactions.
  • Dispose of waste via certified hazardous waste facilities, adhering to EPA/DOT guidelines .

Advanced Research Questions

Q. How does the morpholine moiety influence the compound’s biological activity, and what structural analogs should be prioritized for SAR studies?

Methodological Answer:

  • The morpholine group enhances solubility and participates in hydrogen bonding with biological targets (e.g., fungal cell wall synthases, as seen in dimethomorph derivatives ).
  • Design analogs by:
    • Replacing morpholine with piperidine/pyrrolidine to assess ring size effects.
    • Modifying the 4-chlorophenyl groups with electron-withdrawing/-donating substituents (e.g., -F, -OCH₃) .
  • Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., CYP51 in fungi).

Q. How can structure-activity relationship (SAR) studies be optimized to evaluate cytotoxicity or antifungal properties?

Methodological Answer:

  • In vitro assays:
    • Test cytotoxicity against CCRF-CEM (leukemia) and MX-1 (breast carcinoma) cell lines using MTT assays .
    • For antifungal activity, use Candida albicans or Aspergillus fumigatus cultures with broth microdilution (CLSI M27/M38 guidelines).
  • Key parameters:
    • Compare IC₅₀ values of analogs with/without morpholine or chlorophenyl groups.
    • Evaluate DNA interstrand cross-linking (gel electrophoresis) for mechanistic insights .

Q. What crystallographic challenges arise during refinement, and how can high-resolution data improve structural insights?

Methodological Answer:

  • Common challenges:
    • Twinning: Use SHELXD to deconvolute overlapping reflections .
    • Disorder in morpholine rings: Apply restraints (DFIX/ISOR) in SHELXL to model thermal motion.
  • High-resolution strategies:
    • Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to achieve < 1.0 Å resolution.
    • Use Hirshfeld surface analysis (CrystalExplorer) to map intermolecular interactions (e.g., C–Cl⋯π contacts) .

Q. How should contradictory biological activity data across studies be reconciled?

Methodological Answer:

  • Potential sources of discrepancy:
    • Variability in cell line viability (e.g., CCRF-CEM vs. primary cells).
    • Differences in solvent carriers (DMSO vs. ethanol) affecting compound solubility.
  • Resolution steps:
    • Replicate assays under standardized conditions (e.g., 10% FBS in RPMI-1640).
    • Validate target engagement via Western blotting (e.g., apoptosis markers like caspase-3) .
    • Perform meta-analysis of published IC₅₀ values to identify outliers.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.